molecular formula C21H30O6 B121236 19-Hydroxycortisol CAS No. 154032-37-8

19-Hydroxycortisol

Cat. No.: B121236
CAS No.: 154032-37-8
M. Wt: 378.5 g/mol
InChI Key: VTKZCTNCIDPUEE-UKSDXMLSSA-N
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Description

19-Hydroxycortisol is a hydroxylated derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound is part of the steroid family and plays a significant role in various physiological processes. It is primarily known for its involvement in the regulation of metabolism, immune response, and stress response.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxycortisol typically involves the chemical transformation of cortisol and cortisone. One common method includes the cyclization of 5α-bromo-6β-hydroxy derivatives under the action of lead tetraacetate and iodine, forming 6β,19-epoxides . Another approach involves the use of paraformaldehyde in an acidic medium to transform cortisol and cortisone into their respective 17α,20:20,21-bismethylenedioxy derivatives .

Industrial Production Methods: Industrial production of this compound often relies on large-scale chemical synthesis techniques. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and medicine.

Chemical Reactions Analysis

Types of Reactions: 19-Hydroxycortisol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often involve reagents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which can exhibit different biological activities and properties.

Scientific Research Applications

19-Hydroxycortisol has a wide range of applications in scientific research:

Mechanism of Action

19-Hydroxycortisol exerts its effects by binding to glucocorticoid receptors in target cells. This binding triggers a cascade of molecular events, including the trans

Properties

IUPAC Name

(8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O6/c1-19-9-16(25)18-14(15(19)5-7-21(19,27)17(26)10-22)3-2-12-8-13(24)4-6-20(12,18)11-23/h8,14-16,18,22-23,25,27H,2-7,9-11H2,1H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKZCTNCIDPUEE-UKSDXMLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)CCC34CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)CC[C@]34CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
19-Hydroxycortisol
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19-Hydroxycortisol
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19-Hydroxycortisol
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19-Hydroxycortisol
Reactant of Route 5
19-Hydroxycortisol
Reactant of Route 6
19-Hydroxycortisol

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